molecular formula C20H32O3 B562105 ent-14,16-Epoxy-8-pimarene-3,15-diol CAS No. 1188281-98-2

ent-14,16-Epoxy-8-pimarene-3,15-diol

Cat. No.: B562105
CAS No.: 1188281-98-2
M. Wt: 320.473
InChI Key: OJVSSCWLDLYDFI-WRPXMVFYSA-N
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Description

ent-14,16-Epoxy-8-pimarene-3,15-diol: is a diterpenoid compound derived from the herbs of Siegesbeckia orientalis.

Scientific Research Applications

ent-14,16-Epoxy-8-pimarene-3,15-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex diterpenoids.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical products

Safety and Hazards

The safety data sheet advises to immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids if the compound comes into contact with the eyes . Firefighters are advised to wear self-contained breathing apparatus if necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-14,16-Epoxy-8-pimarene-3,15-diol involves multiple steps, starting from simpler diterpenoid precursors. The key steps include the formation of the epoxy group and the diol functionalities. Typical reaction conditions involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from Siegesbeckia orientalis. The extraction process involves the use of ethanol or other suitable solvents to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ent-14,16-Epoxy-8-pimarene-3,15-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of ent-14,16-Epoxy-8-pimarene-3,15-diol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ent-14,16-Epoxy-8-pimarene-3,15-diol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of epoxy and diol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1R,3aR,5aS,7R,9aR,11aR)-6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-18(2)14-6-5-12-13(19(14,3)10-8-15(18)21)7-9-20(4)16(22)11-23-17(12)20/h14-17,21-22H,5-11H2,1-4H3/t14-,15-,16+,17-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVSSCWLDLYDFI-WRPXMVFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3OCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H](C([C@H]1CCC3=C2CC[C@]4([C@@H]3OC[C@@H]4O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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